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molecular formula C14H16N2O2 B1445367 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one CAS No. 1105039-60-8

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Cat. No. B1445367
M. Wt: 244.29 g/mol
InChI Key: SZQSVMYOECVAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524718B2

Procedure details

According to Scheme 3 Step 2: Ethylmagnesium bromide (3N, 37.2 mmol, 12.4 mL) was added dropwise at room temperature to a solution of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (33.8 mmol, 9.30 g) in THF (80 mL) and the reaction mixture was stirred for 1 hour. Then ethylmagnesium bromide (3N, 37.2 mmol, 12.4 mL) was added and the reaction mixture was stirred for 1 hour. Finally some more ethylmagnesium bromide (3N, 74.4 mmol, 24.8 mL) was added and the reaction mixture was stirred for 1.5 hour at 50° C. The reaction was quenched with HCl (1 N, 300 mL) and the aqueous phase was extracted with DCM. The organic phase was dried over MgSO4, was filtered and was concentrated to yield 1-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (32.7 mmol, 8.00 g, 97%) as a yellow oil.
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
24.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].CON(C)[C:8]([C:10]1[CH:11]=[N:12][N:13]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH:14]=1)=[O:9]>C1COCC1>[CH3:23][O:22][C:19]1[CH:18]=[CH:17][C:16]([CH2:15][N:13]2[CH:14]=[C:10]([C:8](=[O:9])[CH2:1][CH3:2])[CH:11]=[N:12]2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
9.3 g
Type
reactant
Smiles
CON(C(=O)C=1C=NN(C1)CC1=CC=C(C=C1)OC)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
24.8 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1.5 hour at 50° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with HCl (1 N, 300 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)C(CC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.7 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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